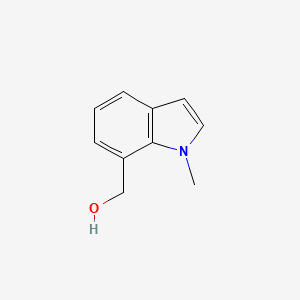

(1-methyl-1H-indol-7-yl)methanol

CAS No.: 854778-61-3

Cat. No.: VC3874098

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854778-61-3 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | (1-methylindol-7-yl)methanol |

| Standard InChI | InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 |

| Standard InChI Key | XWTPJITYDAXWKC-UHFFFAOYSA-N |

| SMILES | CN1C=CC2=C1C(=CC=C2)CO |

| Canonical SMILES | CN1C=CC2=C1C(=CC=C2)CO |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring. The 1-position is substituted with a methyl group (-CH₃), while the 7-position bears a hydroxymethyl (-CH₂OH) functional group. This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Key Structural Data:

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

SMILES Notation: CN1C=CC2=C1C(=CC=C2)CO

The planar indole ring system facilitates π-π stacking interactions, while the hydroxymethyl group enhances polarity, making the compound moderately soluble in polar organic solvents like methanol and dimethylformamide .

Synthetic Routes and Preparation

Primary Synthesis Pathway

The most documented synthesis involves the reduction of 1-methyl-1H-indole-7-carboxaldehyde (CAS 955978-88-8) using sodium borohydride (NaBH₄) in methanol. This method achieves yields exceeding 80% under optimized conditions :

Reaction Conditions:

-

Temperature: 0–25°C

-

Reaction Time: 4–6 hours

-

Workup: Aqueous extraction followed by silica gel chromatography .

Alternative Methods

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran has been reported for analogous indole reductions, though this approach requires stringent anhydrous conditions.

Physicochemical Properties

Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 15–20 |

| Dichloromethane | 8–12 |

| Water | <1 |

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Thermo Scientific | 97% | 1 g | 2871.18 |

| Ambeed | 95%+ | 250 mg | 390.55 |

Comparative Analysis with Analogous Indole Derivatives

Structural Analogues

| Compound | CAS Number | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| (1-Methyl-1H-indol-4-yl)methanol | 859850-95-6 | 4-hydroxymethyl | 161.20 |

| (1-Ethyl-1H-indol-5-yl)methanol | 1030426-01-7 | 5-hydroxymethyl, ethyl | 175.23 |

Key Differences:

-

Regiochemistry: The 7-substituted derivative exhibits greater steric hindrance than 4- or 5-substituted analogues, affecting reaction kinetics in cross-coupling reactions .

-

Electronic Effects: The 7-hydroxymethyl group increases electron density at the adjacent C6 position, enhancing electrophilic substitution reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume